Bisabola-2,10-diene-1,9-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

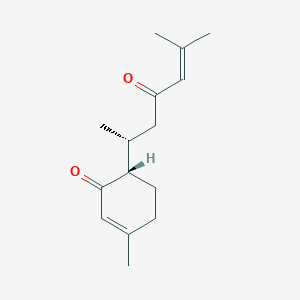

2D Structure

3D Structure

Properties

IUPAC Name |

(6S)-3-methyl-6-[(2R)-6-methyl-4-oxohept-5-en-2-yl]cyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-10(2)7-13(16)9-12(4)14-6-5-11(3)8-15(14)17/h7-8,12,14H,5-6,9H2,1-4H3/t12-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJMJFKHIALXTFH-OCCSQVGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(CC1)C(C)CC(=O)C=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)[C@@H](CC1)[C@H](C)CC(=O)C=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107439-25-8, 83217-93-0 | |

| Record name | rel-(6S)-6-[(1R)-1,5-Dimethyl-3-oxo-4-hexen-1-yl)-3-methyl-2-cyclohexen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107439-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclohexen-1-one, 6-(1,5-dimethyl-3-oxo-4-hexenyl)-3-methyl-, [S-(R*,S*)]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83217-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Natural Occurrence, Isolation, and Distributional Studies

Supercritical Fluid Extraction (SFE) Applications

While specific studies detailing the supercritical fluid extraction (SFE) of Bisabola-2,10-diene-1,9-dione are not prevalent in the current literature, SFE is a powerful "green" technique for extracting terpenoids from plant materials. This method utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the solvent. By manipulating temperature and pressure, the solvating power of the fluid can be finely tuned, allowing for selective extraction.

SFE offers several advantages for the extraction of thermally labile and non-polar compounds like many sesquiterpenoids. The low critical temperature of CO2 (31.1 °C) allows for extraction at near-ambient temperatures, preventing the degradation of sensitive compounds. Moreover, the solvent is easily removed by depressurization, resulting in a solvent-free extract. Research on other plant species has demonstrated the successful application of SFE for the extraction of essential oils and terpenoids. For instance, SFE has been optimized for the extraction of essential oils and fatty acids from Flixweed (Descurainia sophia L.) seed, yielding major components like methyl linoleate, camphor, cis-thujone, and trans-caryophyllene. nih.gov The selectivity of SFE in this case was found to be superior to traditional steam distillation. nih.gov

Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) Studies

Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are two other advanced extraction techniques that have been successfully applied to the recovery of bioactive compounds from plants, including those from the Curcuma genus.

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and plant material, leading to the disruption of plant cells and the enhanced release of target compounds. This technique significantly reduces extraction time and solvent consumption compared to conventional methods. Studies on Curcuma longa have shown that MAE is a highly efficient method for extracting curcuminoids and essential oils. mdpi.comcabidigitallibrary.org For instance, an optimized MAE process for Curcuma longa oil yielded a higher percentage of oil compared to the conventional Soxhlet method. mdpi.comnih.gov

Ultrasound-Assisted Extraction (UAE) employs high-frequency sound waves to create acoustic cavitation in the solvent. The collapse of these cavitation bubbles near the plant material generates microjets and shockwaves that disrupt cell walls, facilitating the release of intracellular contents. UAE is known for its efficiency at lower temperatures, which is beneficial for the preservation of heat-sensitive compounds. Research on the extraction of curcuminoids from Curcuma longa has demonstrated that UAE can provide significantly higher yields in a shorter time frame compared to traditional maceration. icrc.ac.ir Similarly, UAE has been optimized for the extraction of another bisabolene (B7822174) sesquiterpenoid, xanthorrhizol (B41262), from Curcuma xanthorrhiza rhizomes, highlighting the suitability of this method for compounds of the same class as this compound. mdpi.comnih.gov

Chromatographic Separation Techniques for Isolation

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Isolation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of natural products. For analytical purposes, HPLC coupled with a suitable detector (e.g., Diode Array Detector - DAD) allows for the quantification of specific compounds in an extract. A validated HPLC-DAD method has been successfully used for the simultaneous determination of sesquiterpenoids and curcuminoids in turmeric (Curcuma longa L.). nih.gov

For isolation, preparative HPLC is employed to separate and collect pure fractions of the target compound. This technique has been extensively used for the isolation of various compounds from Curcuma and Alpinia species. For example, recycling preparative HPLC has been utilized to achieve high-purity curcumin (B1669340) from Curcuma longa extracts. researchgate.netazaruniv.ac.ir Given that Bisabola-2,10-diene-1,9-dione is often present in a complex mixture of other sesquiterpenoids and phytochemicals, preparative HPLC would be a crucial tool for obtaining it in a pure form for further structural elucidation and bioactivity studies.

Gas Chromatography (GC) for Volatile Fraction Analysis

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is the premier technique for the analysis of volatile and semi-volatile compounds, such as those found in essential oils. Since many bisabolane (B3257923) sesquiterpenoids are components of essential oils, GC is a vital analytical tool.

GC analysis has been extensively applied to characterize the essential oil composition of both Alpinia and Curcuma species. vinhuni.edu.vnresearchgate.netresearchgate.net For instance, GC-MS methods have been developed for the quantitative analysis of multiple volatile compounds and sesquiterpenoids in the rhizomes of Curcuma wenyujin. nih.gov It is important to note, however, that some sesquiterpenoids can be thermally labile and may degrade or rearrange in the high temperatures of the GC injector port, which can complicate analysis. mdpi.comnih.gov

Column Chromatography and Flash Chromatography Approaches

Column chromatography is a fundamental and widely used technique for the preparative separation of compounds from natural product extracts. semanticscholar.orgiipseries.orgyoutube.com In this method, the crude extract is loaded onto a column packed with a stationary phase (commonly silica (B1680970) gel or alumina), and a solvent or a gradient of solvents (the mobile phase) is passed through the column to elute the compounds at different rates based on their polarity and affinity for the stationary phase. This technique has been successfully used to fractionate extracts from Alpinia calcarata and Curcuma longa, leading to the isolation of various secondary metabolites. amazonaws.comresearchgate.net

Flash chromatography is a modification of column chromatography that uses pressure to increase the flow rate of the mobile phase, significantly reducing the separation time. This rapid purification technique is particularly useful for the efficient separation of major components from a crude extract. Pseudo two-dimensional liquid flash chromatography has been employed for the rapid separation of curcuminoids from Curcuma longa. nih.gov These column-based methods are essential for the initial fractionation of extracts containing this compound, often as a preliminary step before final purification by preparative HPLC.

Countercurrent Chromatography (CCC) Methodologies

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby eliminating issues of irreversible adsorption of the sample. nih.gov This makes it particularly suitable for the separation of sensitive natural products. High-Speed Countercurrent Chromatography (HSCCC), a form of CCC, has proven to be a powerful tool for the preparative separation of sesquiterpenoids.

While a specific application of CCC for the isolation of this compound has not been documented, its utility for separating similar compounds from Curcuma species is well-established. For example, HSCCC has been successfully used for the preparative separation of four major sesquiterpenoids (ar-turmerone, β-turmerone, α-turmerone, and E-α-atlantone) from the essential oil of Curcuma longa. researchgate.net Furthermore, an HSCCC method was developed to isolate curcuminoids from Curcuma longa extracts, demonstrating the versatility of this technique for different classes of compounds from the same source. nih.gov These examples strongly suggest that HSCCC would be a highly effective methodology for the targeted isolation of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiles

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique for the analysis of volatile and semi-volatile compounds. In the context of natural product chemistry, it is instrumental in separating individual components from a complex mixture and providing information on their respective mass-to-charge ratios. For this compound, which is amenable to GC analysis due to its molecular weight and potential volatility, GC-MS would serve to determine its retention time, a characteristic feature under specific chromatographic conditions, and its mass spectrum, which reveals its molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak corresponding to its molecular formula, C15H20O2, and a series of fragment ions resulting from characteristic cleavages of the bisabolane skeleton.

Table 1: Hypothetical GC-MS Data for this compound

| Parameter | Value |

|---|---|

| Retention Time (min) | Varies with column and conditions |

| Molecular Ion (M+) | m/z 232.14 |

LC-MS/MS for Fragmentation Pathway Analysis

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the structural elucidation of compounds that may not be suitable for GC analysis or for gaining more detailed fragmentation information. Using a soft ionization technique like electrospray ionization (ESI), the protonated molecule [M+H]+ is generated. Subsequent collision-induced dissociation (CID) in the mass spectrometer provides detailed information about the molecule's structure. The fragmentation pattern of this compound would be anticipated to involve characteristic losses of small neutral molecules such as water and carbon monoxide, as well as cleavages at the bonds allylic to the double bonds and adjacent to the carbonyl groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands that confirm the presence of its key functional moieties. Strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups (C=O) would be prominent, typically in the region of 1650-1725 cm-1. The exact position of these bands can provide clues about the nature of the carbonyl groups (e.g., conjugated vs. non-conjugated). Additionally, absorption bands corresponding to C=C stretching of the double bonds and C-H stretching of the alkyl and vinyl protons would be observed.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm-1) |

|---|---|

| C=O (Ketone) | ~1670-1715 |

| C=C (Alkene) | ~1600-1680 |

| C-H (sp2) | ~3010-3100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems. The chromophores in this compound, which include the two carbon-carbon double bonds and the two carbonyl groups, are expected to give rise to characteristic absorption maxima (λmax) in the UV-Vis spectrum. The presence of conjugation between a double bond and a carbonyl group would result in a bathochromic (red) shift of the n→π* and π→π* transitions to longer wavelengths.

Table 3: Anticipated UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected λmax (nm) |

|---|---|

| n→π* | ~280-320 |

X-Ray Crystallography for Absolute Stereochemistry Determination (if applicable)

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique is contingent upon the ability to grow a suitable single crystal of the compound. If a high-quality crystal of this compound can be obtained, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the absolute configuration of all stereocenters in the molecule. This would definitively establish the relative and absolute stereochemistry of the compound. To date, a crystal structure for this compound has not been reported in the publicly available literature.

Chiroptical Methods (e.g., Circular Dichroism (CD)) for Absolute Configuration

Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, are essential for determining the absolute configuration of chiral molecules in solution. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the stereochemical arrangement of the chromophores. For this compound, the electronic transitions of the carbonyl and olefinic chromophores would give rise to a specific CD spectrum. Comparison of the experimental CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory, TDDFT) for different stereoisomers allows for the assignment of the absolute configuration of the stereocenters.

Table 4: Mentioned Compounds

| Compound Name |

|---|

Biosynthetic Pathways and Enzymatic Mechanisms

Isoprenoid Precursor Elucidation (e.g., Farnesyl Pyrophosphate)

The biosynthesis of all sesquiterpenoids, a class of C15 terpenoids that includes Bisabola-2,10-diene-1,9-dione, originates from a single precursor molecule: (2E,6E)-Farnesyl pyrophosphate (FPP). FPP is an intermediate in the isoprenoid pathway, formed from the sequential condensation of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

FPP serves as the linear substrate for the vast family of enzymes known as sesquiterpene synthases. The loss of the pyrophosphate moiety from FPP generates a farnesyl carbocation, which is the reactive intermediate that undergoes a series of cyclizations and rearrangements to form the diverse array of sesquiterpene carbon skeletons. The formation of the characteristic bisabolane (B3257923) scaffold of this compound is thus initiated from the cyclization of this universal C15 precursor.

Enzyme Identification and Characterization Involved in this compound Formation

The conversion of the linear FPP molecule into the specific dione (B5365651) structure of this compound requires at least two distinct classes of enzymes: sesquiterpene synthases for the initial cyclization and oxidoreductases for the subsequent functional group modifications.

The formation of the core bisabolane ring system is catalyzed by a sesquiterpene synthase (TPS), specifically a bisabolene (B7822174) synthase. These enzymes facilitate the C1-C6 cyclization of the farnesyl cation. While the specific synthase for this compound has not been definitively characterized, extensive research into related compounds provides a strong model. For instance, an (S)-β-bisabolene synthase has been isolated from ginger (Zingiber officinale), a member of the Zingiberaceae family which is also a source of bisabolane-type compounds. nih.govplos.org This enzyme catalyzes the formation of (S)-β-bisabolene from FPP. It is highly probable that a homologous bisabolene synthase is responsible for producing a bisabolene intermediate in the pathway to this compound. These synthases are typically soluble enzymes that require a divalent metal ion, usually Mg²⁺, as a cofactor to facilitate the ionization of FPP.

Following the formation of a bisabolene hydrocarbon skeleton, subsequent modifications are required to introduce the two ketone functionalities at positions C1 and C9, leading to the final "-dione" product. These oxidation reactions are typically catalyzed by oxidoreductases, most commonly cytochrome P450 monooxygenases (CYPs) and/or dehydrogenases.

CYPs are a large family of heme-thiolate proteins that catalyze a wide range of oxidative reactions in secondary metabolism, often introducing hydroxyl groups onto a hydrocarbon scaffold. These hydroxylated intermediates can then be further oxidized to ketones by NAD(P)⁺-dependent dehydrogenases. While the specific oxidoreductases for this compound are yet to be identified, the biosynthesis of the related sesquiterpenoid (+)-α-turmerone in turmeric (Curcuma longa) involves an α-zingiberene/β-sesquiphellandrene oxidase followed by an as-yet-unidentified dehydrogenase, providing a clear parallel for the types of enzymatic steps expected. nih.govplos.org

| Enzyme Class | Probable Function in Biosynthesis | Example from Related Pathways |

| Sesquiterpene Synthase | Cyclization of Farnesyl Pyrophosphate (FPP) to a bisabolene intermediate. | (S)-β-bisabolene synthase from Zingiber officinale |

| Cytochrome P450 Monooxygenase | Hydroxylation of the bisabolene skeleton at positions C1 and C9. | α-zingiberene/β-sesquiphellandrene oxidase in Curcuma longa |

| Dehydrogenase | Oxidation of hydroxyl groups at C1 and C9 to ketone groups. | Unidentified dehydrogenase in turmerone biosynthesis |

Proposed Biosynthetic Cascade and Intermediates

Based on the functions of the enzyme classes described above, a plausible biosynthetic pathway for this compound can be proposed.

Initiation : The pathway begins with the universal C15 precursor, Farnesyl Pyrophosphate (FPP).

Cyclization : A bisabolene synthase catalyzes the ionization of FPP and the subsequent C1-C6 cyclization to form a bisabolyl cation intermediate. Deprotonation of this cation leads to the formation of a bisabolene hydrocarbon, such as β-bisabolene.

First Oxidation : A cytochrome P450 monooxygenase likely hydroxylates the bisabolene intermediate at one of the target positions (e.g., C1 or C9).

Second Oxidation : A second hydroxylation event, potentially catalyzed by the same or a different CYP, occurs at the remaining target position. This would yield a bisabola-2,10-diene-1,9-diol intermediate.

Final Dehydrogenation : Two sequential oxidation steps, catalyzed by one or more dehydrogenases, convert the diol intermediate into the final product, this compound.

This proposed cascade highlights the stepwise nature of sesquiterpenoid biosynthesis, where a core scaffold is first generated and then decorated with functional groups by tailoring enzymes.

Genetic and Molecular Biology Approaches to Pathway Elucidation

Identifying the specific genes and enzymes in a biosynthetic pathway relies on modern molecular biology techniques. Gene cloning and expression studies are fundamental to this process.

The elucidation of terpene biosynthetic pathways has been greatly advanced by the cloning and functional characterization of the genes encoding the relevant enzymes. For bisabolane-type sesquiterpenoids, several key synthase genes have been identified and studied.

Researchers have successfully isolated and characterized cDNAs encoding bisabolene synthases from various plant species. For example, a gene encoding (S)-β-bisabolene synthase was cloned from ginger (Zingiber officinale). nih.gov Similarly, a bisabolene synthase gene (SaBS) was identified in Indian sandalwood (Santalum album), a plant known for its sesquiterpenoid-rich essential oil. mdpi.com

The typical methodology involves:

Transcriptome Sequencing : RNA is extracted from the plant tissue known to produce the compound of interest, and next-generation sequencing is used to generate a library of all expressed genes (a transcriptome).

Candidate Gene Identification : The transcriptome is searched for sequences with homology to known terpene synthase genes.

Gene Cloning : The full-length coding sequence of the candidate gene is amplified using PCR and cloned into an expression vector.

Heterologous Expression : The gene is expressed in a host organism that does not natively produce the compound, such as Escherichia coli or yeast (Saccharomyces cerevisiae). nih.gov This host is often engineered to produce the FPP precursor.

Functional Characterization : The engineered microbial culture is grown, and the products are extracted and analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS). If the expressed enzyme is functional, it will convert the available FPP into its specific sesquiterpene product (e.g., a specific bisabolene isomer), thus confirming the gene's function.

These approaches have been instrumental in identifying the sesquiterpene synthases that form the backbones of many natural products and are the critical first step toward identifying the specific genes involved in the biosynthesis of this compound.

| Gene/Enzyme | Source Organism | Method of Characterization | Key Finding |

| ZoTps1 | Zingiber officinale (Ginger) | cDNA cloning and heterologous expression in E. coli | Encodes an (S)-β-bisabolene synthase. nih.gov |

| SaBS | Santalum album (Sandalwood) | Gene promoter isolation and analysis in transgenic Arabidopsis | Identified as a key enzyme for bisabolene synthesis in sandalwood. mdpi.com |

| Ag1 | Abies grandis (Grand Fir) | cDNA cloning and heterologous expression | Encodes an α-bisabolene synthase. |

Metabolomic Profiling in Producing Organisms

Metabolomic analysis of organisms that produce this compound and related bisabolane-type sesquiterpenoids is a crucial tool for understanding the biosynthetic pathways and the metabolic context in which these compounds are synthesized. Such studies, often employing techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), allow for the identification and quantification of a wide range of metabolites, including precursors, intermediates, and final products.

While specific metabolomic studies detailing the complete profile of an organism confirmed to produce this compound are not extensively documented in publicly available research, general metabolomic analyses of fungi, particularly from the genus Aspergillus, have revealed a rich diversity of bisabolane-type sesquiterpenoids. These studies provide a foundational understanding of the metabolic landscape from which compounds like this compound can arise.

In a hypothetical metabolomic analysis of a fungal strain producing this compound, one would expect to identify the primary precursor, farnesyl pyrophosphate (FPP), and the initial cyclized product, a bisabolene isomer. Subsequent intermediates, such as hydroxylated bisabolene derivatives, would also be anticipated. The relative abundance of these compounds could provide insights into the efficiency of the enzymatic conversions at each step of the biosynthetic pathway.

Table 1: Hypothetical Metabolomic Profile of a this compound Producing Fungus

| Metabolite | Retention Time (min) | Mass-to-Charge Ratio (m/z) | Relative Abundance | Putative Role |

| Farnesyl pyrophosphate (FPP) | 5.2 | 382.2 | Low | Primary Precursor |

| α-Bisabolene | 12.8 | 204.3 | Moderate | Initial Cyclized Product |

| 1-Hydroxy-bisabola-2,10-diene | 14.1 | 220.3 | Low | Intermediate |

| 9-Hydroxy-bisabola-2,10-diene-1-one | 15.5 | 234.3 | Low | Intermediate |

| This compound | 17.2 | 232.3 | High | Final Product |

This table is illustrative and based on predicted intermediates in the biosynthetic pathway.

Furthermore, metabolomic studies on plants from the Zingiberaceae family, which includes the genus Alpinia, have identified a plethora of terpenoids. These analyses confirm the capability of these plants to produce complex sesquiterpenoids, although specific detection of this compound and its precursors would require targeted analytical methods.

Comparative Biosynthetic Studies with Related Bisabolane-Type Compounds

The biosynthesis of this compound can be better understood through comparative studies with the biosynthetic pathways of other structurally related bisabolane-type sesquiterpenoids. The structural diversity within this class of compounds often arises from the varied enzymatic modifications of a common bisabolane skeleton. These modifications are typically catalyzed by enzymes such as cytochrome P450 monooxygenases and dehydrogenases.

A comparative analysis highlights both conserved and divergent enzymatic steps. The initial cyclization of farnesyl pyrophosphate (FPP) to a bisabolyl cation is a conserved step across the biosynthesis of most bisabolane sesquiterpenoids. However, the subsequent modifications diverge to create a wide array of final products.

For instance, the biosynthesis of α-bisabolol, a well-known bisabolane sesquiterpenoid, involves the hydration of the bisabolyl cation. In contrast, the pathway leading to this compound involves a series of oxidation reactions. By comparing the genetic clusters responsible for the biosynthesis of these compounds in different organisms, researchers can identify the specific genes encoding the enzymes responsible for these differing transformations.

Table 2: Comparative Overview of Biosynthetic Pathways for Selected Bisabolane-Type Sesquiterpenoids

| Compound | Precursor | Key Enzymatic Steps | Key Enzyme Classes |

| α-Bisabolol | Farnesyl Pyrophosphate | Cyclization, Hydration | Terpene Synthase, Hydratase |

| Sydonic Acid | Farnesyl Pyrophosphate | Cyclization, Aromatization, Oxidation | Terpene Synthase, Aromatase, Cytochrome P450 Monooxygenase |

| This compound | Farnesyl Pyrophosphate | Cyclization, Multiple Oxidations | Terpene Synthase, Cytochrome P450 Monooxygenase, Dehydrogenase |

This comparative approach is instrumental in functional genomics, where genes from a known biosynthetic pathway can be used as probes to identify homologous gene clusters for new compounds in other organisms. Understanding these comparative pathways not only sheds light on the evolution of secondary metabolite biosynthesis but also provides a roadmap for the bioengineering of novel compounds.

Article on the Chemical Compound “this compound”

Chemical Synthesis and Semisynthesis Research

Currently, there is a notable absence of published scientific literature detailing the specific chemical synthesis or semisynthesis of Bisabola-2,10-diene-1,9-dione. Comprehensive searches of scholarly databases, academic journals, and patent depositories did not yield any specific methodologies for the total synthesis, semisynthesis from precursor compounds, enantioselective synthesis, or the development of catalysts explicitly for the production of this particular bisabolane (B3257923) dione (B5365651).

While the broader class of bisabolane sesquiterpenes has been the subject of various synthetic efforts, the unique structural features of this compound, specifically its dione functionality at positions 1 and 9 combined with the dienyl system at carbons 2 and 10, present a distinct synthetic challenge that does not appear to have been publicly addressed.

General synthetic strategies for other bisabolane-type sesquiterpenes often involve the coupling of aromatic or cyclic fragments with acyclic isoprenoid chains. For instance, the synthesis of aromatic bisabolene (B7822174) natural products has been accomplished through palladium-catalyzed cross-coupling reactions of organozinc reagents. However, the adaptation of such methods to construct the specific cyclohexenone and acyclic enone moieties of this compound is not described in the available literature.

Similarly, while enantioselective approaches have been developed for other bisabolane sesquiterpenes, often employing chiral auxiliaries, asymmetric catalysis, or biocatalytic methods to establish key stereocenters, no such strategies have been reported for the stereocontrolled synthesis of this compound.

The lack of published data extends to all subsections of the requested outline. Therefore, a detailed discussion on retrosynthetic analysis, key disconnections, stereoselective approaches, novel synthetic methodologies, semisynthesis from precursors, enantioselective synthesis, and catalyst development specifically for this compound cannot be provided at this time.

Further research and publication in the field of synthetic organic chemistry are required to elucidate potential pathways for the construction of this complex natural product.

Derivatives, Analogues, and Structure Activity Relationship Sar Investigations

Design and Synthesis of Structural Analogues

The rational design and synthesis of structural analogues are fundamental to understanding how specific chemical features of a molecule influence its biological function. For bisabolane-type sesquiterpenoids, synthetic efforts have largely focused on modifications of the aromatic ring and the aliphatic side chain.

Hydroxylation of the aromatic ring is a common strategy in the synthesis of bisabolane (B3257923) derivatives, as phenolic hydroxyl groups are often crucial for biological activity. A number of naturally occurring and synthetic hydroxylated bisabolanes have been investigated.

Xanthorrhizol (B41262) , a well-known hydroxylated bisabolane sesquiterpenoid, has been a target of various synthetic approaches. One facile synthesis involves using bromobenzene (B47551) derivatives as starting materials. mdpi.comresearchgate.net The key steps include a halogen-lithium exchange followed by the addition of isoprenylacetone and subsequent reduction of the resulting carbinols. mdpi.comresearchgate.net

Curcuhydroquinone is another important dihydroxylated bisabolane derivative. Its synthesis can also be achieved from appropriately substituted bromobenzene precursors. mdpi.comresearchgate.net For instance, demethylation of a dimethoxy-substituted intermediate is a key final step to yield the dihydroxylated product. mdpi.com

Synthesis Strategies : A common synthetic design is the C7 + C8 strategy, where the aromatic portion (C7) is coupled with the aliphatic side chain (C8). mdpi.com This often involves the addition of a lithium reagent, derived from a substituted bromobenzene, to a carbonyl compound like isoprenylacetone. mdpi.comresearchgate.net

Table 1: Examples of Synthesized Hydroxylated Bisabolane Derivatives

| Compound Name | Key Synthetic Feature | Starting Material Example | Reference |

|---|---|---|---|

| (±)-Xanthorrhizol | Halogen-lithium exchange, addition to isoprenylacetone, reduction. mdpi.com | 5-Bromo-2-methylphenol (B1354613) methyl ether. mdpi.com | mdpi.comresearchgate.net |

| (±)-Curcuhydroquinone | Halogen-lithium exchange, addition to isoprenylacetone, demethylation. mdpi.com | 1,4-Dimethoxy-2-bromo-5-methylbenzene. mdpi.com | mdpi.comresearchgate.net |

Methoxylated bisabolanes often serve as key intermediates in the synthesis of their hydroxylated counterparts. The methoxy (B1213986) group acts as a protecting group for the phenol, which can be cleaved in a later step to reveal the more reactive hydroxyl functionality.

Synthetic Intermediates : The synthesis of compounds like (±)-xanthorrhizol and (±)-curcuhydroquinone proceeds through methoxylated intermediates. mdpi.comresearchgate.net For example, 5-Bromo-2-methylphenol methyl ether is used to generate the lithium reagent for the synthesis of a xanthorrhizol precursor. mdpi.com Similarly, 2-Methyl-6-(2,5-dimethoxy-4-methylphenyl)-heptene is an intermediate in the synthesis of curcuhydroquinone. mdpi.comresearchgate.net

Preparation of Precursors : These methoxylated starting materials are prepared through standard organic chemistry reactions. For instance, 5-bromo-2-methylphenol can be methylated after its formation from the diazotization and hydrolysis of 4-bromo-2-aminotoluene. mdpi.com

Table 2: Examples of Methoxylated Bisabolane Derivatives and Intermediates

| Compound Name/Intermediate | Role in Synthesis | Reference |

|---|---|---|

| 5-Bromo-2-methylphenol methyl ether | Precursor to the aromatic portion of Xanthorrhizol. mdpi.com | mdpi.com |

| 2-Methyl-6-(2,5-dimethoxy-4-methylphenyl)-heptene | Intermediate in the synthesis of Curcuhydroquinone. mdpi.com | mdpi.comresearchgate.net |

To further explore the chemical space and improve biological activity, researchers synthesize analogues with modifications to the carbocyclic ring or the aliphatic side chain.

Side-Chain Modifications : The side chain of bisabolanes is a prime target for chemical modification. Several derivatives of xanthorrhizol have been synthesized through reactions such as epoxidation, asymmetric dihydroxylation, or hydrogenation of the carbon-carbon double bond in the side chain. researchgate.net These modifications alter the polarity, stereochemistry, and conformational flexibility of the side chain, which can significantly impact biological activity.

Ring Modifications : While less common for simple bisabolanes, ring expansion or the synthesis of tricyclic analogues represents another avenue for creating structural diversity. nih.govmdpi.com For example, adding a new ring to a purine (B94841) scaffold has been shown to yield promising drug candidates with improved properties. mdpi.com This principle can be applied to the bisabolane skeleton to generate novel chemical entities.

Palladium-Catalyzed Cross-Couplings : Modern synthetic methods, such as palladium-catalyzed Negishi cross-coupling, have been employed to create aromatic bisabolene (B7822174) derivatives. This reaction couples secondary alkyl zinc reagents with aryl bromides, providing an efficient route to various natural products and their analogues. researchgate.net

Table 3: Examples of Structural Modifications in Bisabolane Analogues

| Modification Type | Example of Reaction | Potential Effect | Reference |

|---|---|---|---|

| Side-Chain Epoxidation | Treating the double bond with an oxidizing agent like m-CPBA. | Alters stereochemistry and polarity. | researchgate.net |

| Side-Chain Hydrogenation | Catalytic hydrogenation to saturate the double bond. | Increases flexibility, removes planarity. | researchgate.net |

| Ring Aromatization | Dehydrogenation of the cyclohexene/cyclohexadiene ring. | Creates an aromatic core. | mdpi.comresearchgate.net |

In Silico Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies

Computational techniques are increasingly used to guide the design of novel derivatives and to understand the structural basis for their activity.

In Silico Approaches : Methods like molecular docking are used to predict how bisabolane derivatives interact with biological targets. For instance, docking studies have investigated the binding of α-bisabolene to key protein targets involved in cancer, revealing high binding affinities and suggesting potential mechanisms of action. Such computational predictions, while needing experimental validation, are valuable for prioritizing synthetic targets.

QSAR Models : Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nanobioletters.commdpi.com For a set of related bisabolane derivatives, a QSAR model could be developed to predict the activity of unsynthesized analogues, thereby streamlining the drug discovery process. nih.gov These models use calculated physicochemical properties (descriptors) to quantify aspects of a molecule's structure and relate them to activity through statistical methods like multiple linear regression. nanobioletters.com

Table 4: Computational Approaches in the Study of Bisabolane-Related Compounds

| Technique | Application | Finding/Goal | Reference |

|---|---|---|---|

| Molecular Docking | Predicting the binding of α-bisabolene to cancer-related protein targets. | Identified high binding affinity, suggesting a potential mechanism for anticancer effects. | |

| 3D-QSAR (CoMFA/CoMSIA) | Exploring the structural basis for biological activity in a series of related compounds. | To identify key pharmacophoric features at specific positions necessary for activity. nih.gov | nih.gov |

Mechanistic Insights from SAR Studies on Biological Target Interactions

Structure-Activity Relationship (SAR) studies investigate how changes in a molecule's structure affect its biological activity, providing crucial insights into its mechanism of action.

Importance of Functional Groups : SAR studies on bisabolane derivatives have highlighted the importance of specific functional groups. For example, the presence and position of phenolic hydroxyl groups on the aromatic ring are often critical for antioxidant, anti-inflammatory, and cytotoxic activities.

Role of the Aliphatic Side Chain : The structure of the side chain also plays a significant role. In one study on bisabolane derivatives, it was found that the double bond at the Δ7,8 position might enhance the inhibition of nitric oxide (NO) secretion in microglia cells, suggesting its importance for anti-inflammatory activity. nih.gov

Identifying Pharmacophores : The primary goal of SAR is to identify the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. skemman.is By synthesizing and testing a library of analogues, researchers can determine which parts of the molecule are essential for target binding and which can be modified to improve other properties. For instance, research into aromatic bisabolene derivatives from marine sponges is explicitly aimed at conducting SAR studies to identify potential anti-obesity drug candidates. skemman.is

Table 5: Summary of Key Structure-Activity Relationships for Bisabolane Derivatives

| Structural Feature | Observed Effect on Activity | Potential Mechanistic Insight | Reference |

|---|---|---|---|

| Aromatic Hydroxyl Groups | Often essential for antioxidant, anti-inflammatory, and antimicrobial activities. | Can participate in hydrogen bonding with target enzymes or act as radical scavengers. | mdpi.com |

| Double bond at Δ7,8 | May strengthen the inhibition of NO secretion. | Influences the conformation of the side chain, potentially improving binding to anti-inflammatory targets. nih.gov | nih.gov |

Molecular and Cellular Mechanistic Investigations of Biological Activities

Cellular Signaling Pathway Modulation

The biological effects of natural compounds are often mediated through the modulation of intracellular signaling pathways that control inflammation, cell proliferation, and survival.

Studies on bisabolane-type sesquiterpenoids from Curcuma longa have indicated their ability to regulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways nih.gov. The p38 MAPK pathway, in particular, is a key regulator of cellular responses to stress and inflammation nih.govnih.govmdpi.com. The modulation of this pathway by related compounds suggests that Bisabola-2,10-diene-1,9-dione could potentially exert its effects through similar mechanisms, although direct evidence is not yet available.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical mediator of inflammatory responses. Several studies have demonstrated that bisabolane-type sesquiterpenoids can exert anti-inflammatory effects by inhibiting the NF-κB pathway nih.govnih.govmdpi.comnih.govnih.gov. For example, certain bisabolane-type sesquiterpenoids have been shown to suppress the activation of the NF-κB signaling pathway in macrophages nih.gov. This inhibitory action on the NF-κB pathway is a common mechanism for the anti-inflammatory activity of this class of compounds nih.govnih.govmdpi.com.

Table 2: Modulation of Signaling Pathways by Bisabolane-Type Sesquiterpenoids

| Compound Class | Signaling Pathway | Effect | Cellular Context |

|---|---|---|---|

| Bisabolane-type sesquiterpenoids | NF-κB/MAPK | Inhibition | In vitro anti-inflammatory and anti-influenza studies nih.gov |

| Bisabolane-type sesquiterpenoids | NF-κB | Suppression | Macrophages nih.gov |

Note: This table reflects findings for the broader class of bisabolane-type sesquiterpenoids, as direct data for this compound is not available.

Some bisabolane (B3257923) sesquiterpenoids have been investigated for their effects on cell growth and apoptosis, which are intrinsically linked to cell cycle regulation. For instance, 3,6-Epidioxy-1,10-bisaboladiene, a bisabolane sesquiterpenoid endoperoxide, has been shown to inhibit the growth of human cancer cells and induce apoptosis tandfonline.comjst.go.jp. While these findings point to the potential of bisabolane-type structures to interfere with cell cycle progression, specific studies on the effect of this compound on cell cycle regulation are needed to confirm such activity.

Antioxidant and Reactive Oxygen Species (ROS) Scavenging Mechanisms

The antioxidant potential of bisabolane sesquiterpenoids is a significant area of investigation. These mechanisms are crucial in mitigating the cellular damage caused by oxidative stress, which is implicated in numerous pathological conditions.

The capacity to directly neutralize free radicals is a key feature of many antioxidant compounds. Research on a structurally related compound, 4-methylene-8-hydroxybisabola-2,10-diene-9-one, isolated from Curcuma longa (Ryudai gold), has demonstrated its antioxidant capabilities through various assays. These include 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, reducing power, and 2-deoxyribose degradation assays. Such findings suggest that compounds like this compound may also possess the ability to directly scavenge harmful free radicals, thereby protecting cells from oxidative damage. Another study on antioxidant bisabolane-type sesquiterpenoids isolated from the algal-derived fungus Aspergillus sydowii EN-434 identified a new aromatic bisabolene-type sesquiterpenoid, (7S-8S)-8-hydroxysydowic acid, which exhibited potent DPPH free radical scavenging activity with an IC50 value of 113.5 µmol/L researchgate.net.

Currently, there is a lack of specific research data detailing the induction of antioxidant enzymes by this compound or its close analogs. This represents a gap in the understanding of the complete antioxidant profile of this class of compounds and warrants further investigation.

Anti-inflammatory Mechanisms at the Cellular Level

Chronic inflammation is a hallmark of many diseases. Bisabolane sesquiterpenoids have been shown to modulate inflammatory pathways at the cellular level, suggesting a therapeutic potential for inflammatory conditions.

Pro-inflammatory cytokines play a pivotal role in the inflammatory cascade. Studies on various bisabolane-type sesquiterpenoids have demonstrated their ability to modulate the production of these key signaling molecules. For instance, certain bisabolane-type sesquiterpenoids isolated from Curcuma longa were found to markedly reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-8 (IL-8), and IP-10 at both the mRNA and protein levels in A549 cells nih.gov. Another study on bisabolane-type sesquiterpenoids from the same plant showed that a specific compound significantly reduced the levels of inflammatory factors including TNF-α, IL-1β, and IL-6 in RAW264.7 cells mdpi.com. These findings indicate that bisabolane sesquiterpenoids can interfere with the signaling pathways that lead to the production of inflammatory cytokines nih.gov. Specifically, one compound was found to inhibit the expression of key proteins in the NF-κB/MAPK and RIG-1/STAT1/2 signaling pathways nih.gov.

The overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a critical factor in the pathophysiology of inflammation. Several studies have highlighted the ability of bisabolane sesquiterpenoids to inhibit NO production in lipopolysaccharide (LPS)-activated macrophages. For example, a new bisabolene (B7822174) epoxide isolated from Tussilago farfara demonstrated inhibitory activity on nitric oxide synthesis nih.gov. Similarly, sesquiterpenes isolated from the rhizomes of Alpinia japonica also showed inhibitory effects on NO production in LPS-activated RAW264.7 macrophages, with one compound exhibiting significant activity with an IC50 value of 5.3 μM nih.gov. Further research on bisabolane-type sesquiterpenes from Vernonia amygdalina revealed that all isolated compounds clearly inhibited the production of NO and the expression of the iNOS protein researchgate.net.

Table 1: Inhibition of Nitric Oxide Production by Various Bisabolane Sesquiterpenoids

| Compound/Source | Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| Sesquiterpene from Alpinia japonica | RAW264.7 macrophages | 5.3 | nih.gov |

| Other sesquiterpenes from Alpinia japonica | RAW264.7 macrophages | 24.5 - 46.3 | nih.gov |

| Artemargyinins C from Artemisia argyi | RAW264.7 macrophages | 8.08±0.21 | nih.gov |

| Artemargyinins D from Artemisia argyi | RAW264.7 macrophages | 7.66±0.53 | nih.gov |

| Penicibisabolane G from Penicillium citrinum | RAW264.7 cells | >50% inhibition at 20 μM | nih.gov |

| Known analog from Penicillium citrinum | RAW264.7 cells | >50% inhibition at 20 μM | nih.gov |

Antimicrobial Mechanisms of Action (if applicable)

The emergence of antibiotic-resistant pathogens has spurred the search for new antimicrobial agents. Bisabolane sesquiterpenoids have shown promise in this area, exhibiting activity against a range of bacteria and fungi. Phenolic bisabolane-type sesquiterpenoids from the fungus Aspergillus flavipes 297 displayed selective antimicrobial activity against several pathogenic bacteria and fungi with minimum inhibitory concentration (MIC) values ranging from 2 to 64 μg/mL nih.gov. Compounds isolated from the deep-sea sediment-derived fungus Aspergillus versicolor SD-330 also exhibited selective inhibitory activities against zoonotic pathogenic bacteria with MIC values ranging from 1.0 to 8.0 μg/mL tandfonline.comtandfonline.com. Furthermore, sulfoxide-containing bisabolane sesquiterpenoids from the marine-derived fungus Aspergillus sydowii LW09 showed modest antibacterial activity against Pseudomonas syringae and Ralstonia solanacearum with MIC values of 32 μg/mL mdpi.com.

Table 2: Antimicrobial Activity of Various Bisabolane Sesquiterpenoids

| Compound/Source | Pathogen | MIC (μg/mL) | Reference |

|---|---|---|---|

| Phenolic bisabolane-type sesquiterpenoids from Aspergillus flavipes 297 | Various pathogenic bacteria and fungi | 2 - 64 | nih.gov |

| Aromatic bisabolene-type sesquiterpenoid from Aspergillus versicolor SD-330 | Aeromonas hydrophilia | 2.0 - 8.0 | tandfonline.com |

| Aromatic bisabolene-type sesquiterpenoid from Aspergillus versicolor SD-330 | Escherichia coli | 2.0 - 8.0 | tandfonline.com |

| Aromatic bisabolene-type sesquiterpenoid from Aspergillus versicolor SD-330 | Edwardsiella tarda | 2.0 - 8.0 | tandfonline.com |

| Aromatic bisabolene-type sesquiterpenoid from Aspergillus versicolor SD-330 | Vibrio harveyi | 2.0 - 8.0 | tandfonline.com |

| Known analogue from Aspergillus versicolor SD-330 | Escherichia coli | 1.0 | tandfonline.com |

| Sulfoxide-containing bisabolane sesquiterpenoid from Aspergillus sydowii LW09 | Pseudomonas syringae | 32 | mdpi.com |

| Sulfoxide-containing bisabolane sesquiterpenoids from Aspergillus sydowii LW09 | Ralstonia solanacearum | 32 | mdpi.com |

Inhibition of Microbial Growth

There is currently no available scientific literature detailing the specific mechanisms by which this compound inhibits microbial growth.

Disruptive Effects on Microbial Structures or Processes

Information regarding the disruptive effects of this compound on microbial structures or processes is not available in the current body of scientific research.

Mechanistic Studies in In Vitro Models (e.g., cell lines, enzyme assays)

Cytotoxicity Mechanisms in Cancer Cell Lines (excluding clinical implications)

No studies were found that specifically investigate the cytotoxicity mechanisms of this compound in cancer cell lines.

Phytotoxic Activity Mechanisms

The mechanisms underlying the phytotoxic activity of this compound have not been elucidated in published research.

Elucidation of Specific Biochemical Pathways Impacted by this compound

There is no available data from scientific studies that elucidates the specific biochemical pathways impacted by this compound.

Analytical Methodologies for Research and Quality Control

Chromatographic Quantification Methods

Chromatographic techniques are indispensable for the separation and quantification of Bisabola-2,10-diene-1,9-dione from complex mixtures, such as essential oils or synthetic reaction media. The choice of method and detector is contingent on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix.

Gas Chromatography (GC) with Various Detectors (FID, MS)

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. Its high resolution and sensitivity make it ideal for the quantification of this sesquiterpenoid.

A Flame Ionization Detector (FID) offers a robust and linear response for the quantification of organic compounds. When coupled with GC, it provides a reliable method for determining the concentration of this compound. The analysis of the essential oil of Nepeta govaniana, which is rich in sesquiterpenes, demonstrates the utility of GC-FID for quantifying these types of compounds researchgate.netresearchgate.netflorajournal.com.

For enhanced specificity and structural elucidation, a Mass Spectrometer (MS) is often coupled with GC. GC-MS not only quantifies the compound but also provides its mass spectrum, which serves as a chemical fingerprint, aiding in its unambiguous identification. The analysis of sesquiterpene-rich essential oils, for instance, heavily relies on GC-MS for both qualitative and quantitative data researchgate.netresearchgate.netedu.krdnih.gov.

Table 1: Illustrative GC Parameters for this compound Analysis

| Parameter | GC-FID | GC-MS |

| Column | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Injector Temp. | 250 °C | 250 °C |

| Oven Program | 60 °C (2 min), ramp to 240 °C at 3 °C/min, hold for 5 min | 60 °C (2 min), ramp to 240 °C at 3 °C/min, hold for 5 min |

| Carrier Gas | Helium | Helium |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detector Temp. | 280 °C | N/A |

| MS Source Temp. | N/A | 230 °C |

| MS Quad Temp. | N/A | 150 °C |

| Scan Range | N/A | 40-400 amu |

High-Performance Liquid Chromatography (HPLC) with UV, PDA, or MS Detectors

For less volatile or thermally labile compounds, High-Performance Liquid Chromatography (HPLC) is the method of choice. It is a powerful tool for the quantification of sesquiterpenoids.

An Ultraviolet (UV) detector is commonly used for the quantification of compounds with chromophores. An optimized HPLC-UV method has been successfully developed for the quantitative determination of sesquiterpenes in Nardostachyos Radix et Rhizoma nih.govresearchgate.net. A Photodiode Array (PDA) detector offers the additional advantage of providing UV spectra of the eluting peaks, which can aid in peak identification and purity assessment.

For highly sensitive and selective quantification, especially in complex matrices, coupling HPLC with a Mass Spectrometer (HPLC-MS) is ideal. A liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) based method has been developed for identifying and quantifying bisabolane-type sesquiterpenoids nih.gov.

Table 2: Representative HPLC Parameters for this compound Quantification

| Parameter | HPLC-UV/PDA | HPLC-MS |

| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase | Acetonitrile and Water (gradient elution) | 0.1% Formic acid in Acetonitrile and 0.1% Formic acid in Water (gradient elution) |

| Flow Rate | 1.0 mL/min | 0.3 mL/min |

| Column Temp. | 25 °C | 30 °C |

| Detection | 210 nm (UV) or 190-400 nm (PDA) | ESI in positive ion mode |

| MS Parameters | N/A | Capillary voltage: 3.5 kV, Cone voltage: 30 V, Source temp: 120 °C, Desolvation temp: 350 °C |

Chiral Chromatography for Enantiomeric Purity Assessment

Many sesquiterpenoids, including those of the bisabolane (B3257923) class, possess chiral centers, leading to the existence of enantiomers. These stereoisomers can exhibit different biological activities. Chiral chromatography is a specialized technique used to separate and quantify enantiomers, thereby assessing the enantiomeric purity of a sample. Chiral Gas Chromatography (GC) is a well-established method for the separation of volatile enantiomers, such as in the case of bisabolol isomers researchgate.nettandfonline.comnih.govnih.govgcms.cz. Chiral stationary phases, often based on cyclodextrin (B1172386) derivatives, are employed to achieve enantioseparation.

Table 3: Exemplar Chiral GC Conditions for Bisabolane-type Sesquiterpenoids

| Parameter | Value |

| Column | Chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm, 0.25 µm) |

| Injector Temp. | 220 °C |

| Oven Program | 50 °C (1 min), ramp to 200 °C at 2 °C/min, hold for 10 min |

| Carrier Gas | Hydrogen |

| Flow Rate | 1.5 mL/min |

| Detector | FID |

| Detector Temp. | 250 °C |

Spectroscopic Identification and Purity Assessment

Spectroscopic techniques are crucial for the structural elucidation and purity assessment of this compound. These methods provide detailed information about the molecular structure and can be used for quantitative purposes as well.

Quantitative NMR (qNMR) for Purity and Concentration

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity and concentration of organic molecules, including natural products like sesquiterpenes. ¹H-NMR spectroscopy, in particular, can be used for the quantitative analysis of sesquiterpene lactones nih.govresearchgate.netresearchgate.netmdpi.com. The principle of qNMR lies in the direct proportionality between the integrated signal area of a specific proton and the number of nuclei contributing to that signal. By comparing the integral of a known proton signal of the analyte to that of a certified internal standard, the absolute purity and concentration can be determined with high accuracy and precision.

Table 4: Key Considerations for qNMR Analysis of this compound

| Parameter | Description |

| Spectrometer | High-field NMR spectrometer (e.g., 400 MHz or higher) |

| Solvent | Deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a known amount of internal standard |

| Internal Standard | A certified reference material with a simple spectrum and signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone) |

| Pulse Sequence | A simple pulse-acquire sequence with a sufficiently long relaxation delay (D1) to ensure full magnetization recovery |

| Data Processing | Careful phasing and baseline correction are critical for accurate integration |

| Quantification | Based on the ratio of the integrals of specific, well-resolved analyte signals to the integral of the internal standard signal |

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

For the in-depth analysis of complex mixtures containing this compound, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. This technique employs two columns of different selectivity connected by a modulator. The increased peak capacity allows for the separation of co-eluting compounds, providing a much more detailed chemical profile of the sample. When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), GCxGC-TOF-MS is a formidable tool for the analysis of complex volatile mixtures like those containing various sesquiterpenes nih.govuni-bonn.deresearchgate.netcore.ac.uk.

Table 5: Typical GCxGC-TOF-MS Setup for Sesquiterpenoid Analysis

| Parameter | Description |

| First Dimension Column | Non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Second Dimension Column | Polar column (e.g., BPX50, 1.5 m x 0.1 mm, 0.1 µm) |

| Modulator | Thermal or cryogenic modulator |

| Modulation Period | 2-8 seconds |

| Oven Program | Optimized temperature program to achieve good separation in both dimensions |

| Detector | Time-of-Flight Mass Spectrometer (TOF-MS) |

| Acquisition Rate | High acquisition rate (e.g., 100-500 Hz) to accurately sample the narrow peaks from the second dimension |

Reference Standard Development and Validation

A reference standard is a highly purified compound used as a measurement base for qualitative and quantitative analysis. The development and validation of a reference standard for this compound are critical for ensuring the accuracy and consistency of research findings.

Isolation and Purification: The initial step in developing a reference standard is the isolation of this compound from its natural source, such as the leaves of Alpinia intermedia. This is typically achieved through a series of chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC), to obtain the compound at a high purity level.

Structural Elucidation and Characterization: Once isolated, the identity and structure of the putative this compound must be unequivocally confirmed. A combination of spectroscopic techniques is employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are instrumental in determining the carbon-hydrogen framework of the molecule, providing detailed information about the connectivity of atoms and the stereochemistry of the compound.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula. Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide further structural insights.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the ketone and alkene groups in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used as a preliminary identification tool.

Purity Assessment: The purity of the reference standard is a critical parameter and is assessed using multiple analytical techniques to ensure the absence of impurities.

High-Performance Liquid Chromatography (HPLC): HPLC with a diode-array detector (DAD) or a universal detector like an evaporative light scattering detector (ELSD) is a primary method for purity assessment. The peak area percentage of the main compound is used to estimate its purity.

Gas Chromatography (GC): For volatile and thermally stable compounds, GC coupled with a flame ionization detector (FID) can also be employed for purity analysis.

Quantitative NMR (qNMR): qNMR is an absolute quantification method that can be used to determine the purity of the reference standard by comparing the integral of a specific signal of the analyte with that of a certified reference material.

Validation of the Reference Standard: The validation process ensures that the reference standard is suitable for its intended use. This involves a comprehensive evaluation of its identity, purity, and stability. The validation report includes all the data from the characterization and purity assessment studies.

| Analytical Technique | Purpose in Reference Standard Development |

| Column Chromatography | Initial isolation and purification from natural source. |

| HPLC | Final purification and purity assessment. |

| ¹H and ¹³C NMR | Structural elucidation and confirmation of atomic connectivity. |

| HRMS | Determination of molecular formula and confirmation of molecular weight. |

| IR Spectroscopy | Identification of functional groups. |

| UV-Vis Spectroscopy | Preliminary identification and detection of chromophores. |

| qNMR | Absolute quantification and purity determination. |

Stability and Degradation Pathway Studies in Research Environments

Understanding the stability of this compound is essential for handling, storage, and experimental design. Stability studies are conducted to determine how the quality of the compound varies under the influence of various environmental factors such as temperature, humidity, light, and pH.

Forced Degradation Studies: To investigate the degradation pathways and identify potential degradation products, forced degradation or stress testing is performed. This involves subjecting a solution of this compound to harsh conditions that are expected to accelerate its degradation. Common stress conditions include:

Acidic and Basic Hydrolysis: The compound is treated with acidic and basic solutions at elevated temperatures to assess its susceptibility to hydrolysis.

Oxidative Degradation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide, to evaluate its stability towards oxidation.

Thermal Degradation: The compound is heated to high temperatures to study the effect of heat on its stability.

Photodegradation: The compound is exposed to UV or visible light to determine its photostability.

A stability-indicating analytical method, typically a gradient HPLC method, is developed and validated to separate the parent compound from its degradation products. This method must be able to resolve all significant degradation products from the intact molecule.

Identification of Degradation Products: The degradation products formed during forced degradation studies are characterized using spectroscopic techniques, primarily LC-MS/MS. By comparing the mass spectra and fragmentation patterns of the degradation products with that of the parent compound, their structures can be elucidated. This information is crucial for understanding the degradation mechanism of this compound.

Long-Term and Accelerated Stability Studies: To establish the shelf-life and recommended storage conditions for the reference standard and research samples, long-term and accelerated stability studies are conducted under controlled temperature and humidity conditions, following guidelines from the International Council for Harmonisation (ICH).

| Stress Condition | Purpose | Potential Degradation Pathways |

| Acidic Hydrolysis | To assess stability in acidic environments. | Hydrolysis of labile functional groups. |

| Basic Hydrolysis | To assess stability in alkaline environments. | Hydrolysis, epimerization. |

| Oxidative Degradation | To evaluate susceptibility to oxidation. | Oxidation of double bonds or other sensitive moieties. |

| Thermal Degradation | To determine the effect of heat. | Isomerization, decomposition. |

| Photodegradation | To assess light sensitivity. | Photochemical reactions such as isomerization or cyclization. |

The development of robust analytical methodologies is a prerequisite for the reliable scientific investigation of this compound. A well-characterized reference standard is the cornerstone of accurate quantification and identification. Furthermore, a thorough understanding of its stability and degradation pathways ensures the integrity of experimental data and the proper handling and storage of this natural compound in research environments. While specific data for this compound is not extensively available in public literature, the principles and methodologies described here for related natural products provide a solid framework for its analytical characterization.

Future Research Directions and Translational Opportunities Pre Clinical Focus

Exploration of Novel Biosynthetic Enzymes and Genetic Engineering

The biosynthesis of terpenoids, including bisabolane (B3257923) sesquiterpenoids, occurs through two primary pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids. nih.govd-nb.info These pathways produce the universal C15 precursor, farnesyl diphosphate (B83284) (FPP), which is then converted into a vast array of sesquiterpene skeletons by enzymes known as terpene synthases (TPSs) or cyclases. d-nb.infonih.gov

Future research should focus on identifying the specific terpene synthase responsible for the cyclization of FPP to form the bisabolane skeleton of Bisabola-2,10-diene-1,9-dione, as well as the subsequent tailoring enzymes (e.g., cytochrome P450 monooxygenases, dehydrogenases) that install the ketone functionalities. The identification of a new γ-bisabolene synthase, AcTPS5, highlights the potential for discovering novel enzymes in this pathway. mdpi.com Techniques such as transcriptome analysis of Curcuma species, particularly in tissues where this compound is abundant, could reveal candidate genes. mdpi.comnih.gov

Once these genes are identified, metabolic engineering strategies can be employed in microbial hosts like Saccharomyces cerevisiae or bacteria such as E. coli to achieve heterologous production of the compound. nih.govunimi.it This approach would not only provide a sustainable source for research purposes but also allow for the generation of novel analogues through pathway engineering.

Table 1: Key Enzyme Classes in Terpenoid Biosynthesis and their Potential Role for this compound

| Enzyme Class | General Function in Terpenoid Biosynthesis | Potential Role in this compound Biosynthesis |

| Terpene Synthase (TPS) | Catalyzes the cyclization of acyclic precursors (e.g., FPP) to form diverse terpene skeletons. d-nb.infonih.gov | A specific bisabolene (B7822174) synthase would catalyze the formation of the core bisabolane ring structure from FPP. |

| Cytochrome P450 Monooxygenase (CYP450) | Introduces oxygen atoms into the terpene backbone, leading to hydroxylations and other modifications. | Could be responsible for the oxidation steps leading to the dione (B5365651) functionalities at positions 1 and 9. |

| Dehydrogenase | Catalyzes the oxidation of hydroxyl groups to ketones. | May be involved in the final steps of converting hydroxylated intermediates into the dione structure. |

Development of Advanced Synthetic Routes for Complex Analogues

While no total synthesis of this compound has been reported, established synthetic strategies for other bisabolane sesquiterpenoids provide a strong foundation for its future chemical synthesis. nih.govrsc.orgresearchgate.net Methodologies such as the 1,4-conjugate addition of aldehydes to vinyl ketones followed by intramolecular aldol (B89426) condensation have been successfully used to create the core cyclohexenone structure of related compounds. rsc.orgresearchmap.jprsc.org

Future work should aim to develop a stereoselective total synthesis of this compound. This would not only confirm its absolute stereochemistry but also enable the synthesis of a variety of structural analogues. The ability to generate complex analogues is crucial for structure-activity relationship (SAR) studies, which can help to identify the key structural features responsible for its biological activity and to optimize its therapeutic potential. Palladium-catalyzed cross-coupling reactions of organozinc reagents have also proven effective in the synthesis of aromatic bisabolene derivatives and could be adapted for this purpose. acs.orgresearchgate.net

Mechanistic Interrogation of Specific Biological Interactions

Bisabolane-type sesquiterpenoids are known to possess a range of biological activities, including anti-inflammatory, antibacterial, and cytotoxic effects. nih.govfrontiersin.orgresearchgate.net For instance, other sesquiterpenoids from Curcuma have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK. mdpi.com Furthermore, some curcuminoids and sesquiterpenoids from turmeric have been found to act as peroxisome proliferator-activated receptor-gamma (PPAR-γ) ligands, suggesting a potential mechanism for hypoglycemic effects. nih.govacs.org

A critical area of future research is to determine the specific molecular targets and mechanisms of action for this compound. Initial screening should assess its activity in a panel of assays related to inflammation, cell proliferation, and metabolic diseases. Subsequent mechanistic studies could investigate its effects on key signaling proteins such as transcription factors (e.g., NF-κB, STAT3), protein kinases (e.g., MAPKs, PI3K/Akt), and metabolic receptors (e.g., PPARs).

Application of Multi-omics Approaches (Proteomics, Transcriptomics) in Mechanistic Studies

To gain a comprehensive understanding of the cellular effects of this compound, the application of multi-omics approaches is essential. Chemical proteomics, for example, is a powerful tool for identifying the direct protein binding partners of natural products, thereby revealing their molecular targets. mtoz-biolabs.comresearchgate.netrsc.orgchomixbio.com Techniques such as affinity-based probes and thermal proteome profiling (TPP) can be employed to "deconvolute" the mechanism of action of this compound in an unbiased manner. researchgate.net

Transcriptomic profiling (e.g., RNA-seq) can provide insights into the global changes in gene expression induced by this compound treatment in relevant cell models. mdpi.comfrontiersin.orgmdpi.com This can help to identify the signaling pathways and cellular processes that are modulated by the compound. An integrated analysis of proteomic and transcriptomic data will provide a systems-level view of its biological activity and help to generate new hypotheses about its mechanism of action.

Table 2: Potential Omics-Based Approaches for Mechanistic Studies of this compound

| Omics Approach | Methodology | Potential Insights |

| Chemical Proteomics | Use of chemical probes or label-free methods (e.g., TPP) to identify protein-small molecule interactions. researchgate.netrsc.org | Direct identification of the molecular targets and off-targets of this compound. |

| Transcriptomics (RNA-seq) | High-throughput sequencing of the transcriptome to quantify gene expression changes. mdpi.comnih.gov | Elucidation of the cellular pathways and biological processes affected by the compound. |

| Metabolomics | Comprehensive analysis of the metabolome to identify changes in small molecule metabolites. | Understanding the impact of the compound on cellular metabolism. |

Role of this compound in Chemotaxonomy and Phylogenetics

The distribution of secondary metabolites, such as bisabolane sesquiterpenoids, can provide valuable information for the classification of organisms (chemotaxonomy) and for understanding their evolutionary relationships (phylogenetics). mdpi.comresearchgate.net The presence of bisabolane-type compounds has been noted as a characteristic feature in certain plant families, including Zingiberaceae, and has also been observed in other organisms like conifers and marine sponges. nih.govmdpi.comresearchgate.net

Future research could investigate the distribution of this compound across a wider range of Curcuma species and other related genera within the Zingiberaceae family. This could help to establish its utility as a chemotaxonomic marker. Furthermore, correlating the presence of this compound with the phylogenetic relationships of the producing organisms could provide insights into the evolution of its biosynthetic pathway.

Investigation of Synergistic Effects with Other Natural Products in Research Models

The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a well-established principle in pharmacology and is of particular interest in the context of herbal medicine. Curcumin (B1669340), the most well-known compound from Curcuma longa, has been shown to exhibit synergistic anti-inflammatory effects when combined with other natural products, such as flavonoids and polyunsaturated fatty acids. frontiersin.orgbibliomed.orgresearchgate.netnih.gov

Given that this compound co-occurs with a variety of other bioactive compounds in Curcuma species, it is plausible that it may also participate in synergistic interactions. Future pre-clinical studies should investigate the potential synergistic effects of this compound with other major constituents of Curcuma, such as curcumin and xanthorrhizol (B41262), in relevant research models of inflammation, cancer, and metabolic diseases. japsonline.com Such combinations could potentially lead to enhanced therapeutic efficacy at lower doses, thereby reducing the risk of adverse effects.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of Bisabola-2,10-diene-1,9-dione in natural product extracts?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV/Vis detection to assess purity (≥97% as per commercial standards) and gas chromatography-mass spectrometry (GC-MS) for volatile analysis. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the bisabolane skeleton and differentiating stereoisomers. Ensure calibration with certified reference materials to minimize variability .

Q. How should researchers design experiments to isolate this compound from complex matrices like herbal extracts?

- Methodological Answer : Implement a multi-step purification protocol:

Extraction : Use non-polar solvents (e.g., hexane) for initial extraction, leveraging the compound’s lipophilic nature.

Fractionation : Employ column chromatography with silica gel gradients, followed by preparative thin-layer chromatography (TLC) for isolation.

Validation : Cross-validate fractions using spectroscopic techniques (e.g., LC-MS/MS) and compare retention times with authenticated standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer :

- Dose-Response Analysis : Conduct systematic dose-response experiments to identify non-linear effects.